5-Chloro-1,3-dihydroisobenzofuran-1-ol
Description
Significance of the 1,3-Dihydroisobenzofuran Core in Organic Synthesis
The 1,3-dihydroisobenzofuran framework, a bicyclic system consisting of a fused benzene (B151609) and a dihydrofuran ring, is a cornerstone in the synthesis of a multitude of organic molecules. google.com This scaffold is prevalent in numerous natural products and biologically active compounds, serving as a critical structural motif. google.comnih.gov Its utility in organic synthesis is multifaceted; it can act as a key building block for more complex molecules and is often employed as a reactive intermediate. For instance, 1,3-dihydroisobenzofurans are known to participate as dienes in Diels-Alder reactions, enabling the construction of intricate polycyclic systems. google.comnih.gov The inherent reactivity and structural rigidity of this core make it an attractive target for synthetic chemists aiming to develop novel therapeutic agents and materials. google.comnih.gov
The versatility of the 1,3-dihydroisobenzofuran scaffold is further highlighted by the wide array of biological activities exhibited by its derivatives. These include antioxidant, antimicrobial, antiplatelet, and cytotoxic effects. nih.govnih.gov The development of efficient synthetic routes to access this core structure and its analogues remains an active area of research, with various catalytic and non-catalytic methods being explored. google.comresearchgate.net
Overview of Halogenated Dihydroisobenzofuran Derivatives in Chemical Literature
The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. nih.gov In the context of the dihydroisobenzofuran scaffold, halogenation can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated benzofuran (B130515) derivatives, a closely related class of compounds, have demonstrated a broad spectrum of pharmacological properties, including anticancer, antitumor, anti-inflammatory, and antimicrobial activities. researchgate.net
The presence of a chlorine atom, as in 5-Chloro-1,3-dihydroisobenzofuran-1-ol, can alter the electron density of the aromatic ring, thereby influencing the reactivity of the entire molecule. This can have profound implications for its synthetic transformations and its interactions with biological systems. The strategic placement of halogens on the dihydroisobenzofuran core allows for the fine-tuning of molecular properties, a critical aspect in the design of new drugs and functional materials. nih.gov
Research Trajectory of this compound within Contemporary Organic Chemistry
While the broader class of 1,3-dihydroisobenzofurans has been extensively studied, specific and detailed research focused exclusively on this compound is less prevalent in the current chemical literature. Much of the available information pertains to its oxidized analogue, 5-Chloro-1(3H)-isobenzofuranone. chemicalbook.comchemicalbook.com This related compound serves as a reagent in the synthesis of more complex molecules, such as naphthylpiperazines with potential applications in neuroscience. chemicalbook.com
The synthetic route to this compound would likely involve the reduction of the corresponding phthalide (B148349) (5-Chloro-1(3H)-isobenzofuranone) or the cyclization of a suitably substituted 2-halobenzyl alcohol derivative. The presence of the chloro substituent at the 5-position is expected to influence the regioselectivity and reactivity of such synthetic transformations.
The research trajectory for this specific alcohol derivative appears to be in its nascent stages. Its potential as a synthetic intermediate or as a biologically active molecule in its own right remains an area ripe for exploration. Given the established significance of both the 1,3-dihydroisobenzofuran scaffold and the role of halogenation in modulating molecular function, this compound represents a promising, yet underexplored, corner of chemical space. Future research will likely focus on developing efficient synthetic pathways to this compound and evaluating its chemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-dihydro-2-benzofuran-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,8,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNJSGGYQNAEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C(O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Advanced Chemical Transformations
Mechanistic Investigations of Ring Formation and Cyclization
The synthesis of the 1,3-dihydroisobenzofuran-1-ol (B3054362) skeleton can be achieved through various strategic cyclization reactions. The presence of the chloro substituent at the 5-position influences the electronic properties of the aromatic ring, thereby impacting the course and efficiency of these transformations.
Intramolecular Oxa-Mannich Reactions
A notable pathway to functionalize the 1-position of the 1,3-dihydroisobenzofuran-1-ol scaffold is through an intramolecular oxa-Mannich reaction. While specific studies on the 5-chloro derivative are not extensively documented, research on the parent compound, 1,3-dihydro-2-benzofuran-1-ol, provides a foundational understanding of this transformation. organic-chemistry.orgkoreascience.kr This reaction allows for the efficient synthesis of 1-aminophthalan derivatives. organic-chemistry.org
The general mechanism involves the reaction of a 1,3-dihydro-2-benzofuran-1-ol with an amine in the presence of a base. organic-chemistry.org For instance, the reaction with p-toluenesulfonylamine, facilitated by cesium carbonate (Cs₂CO₃) as a base, proceeds without the need for a metal catalyst to yield the corresponding 1-aminophthalan. organic-chemistry.org
The proposed mechanism commences with the deprotonation of the amine by the base, generating a more nucleophilic species. This is followed by the formation of an N,O-acetal intermediate, which is typically unstable. organic-chemistry.org The subsequent intramolecular cyclization, driven by the nucleophilic attack of the sulfonamide nitrogen onto the oxonium ion formed from the protonated hydroxyl group, leads to the formation of the C-N bond at the 1-position and the expulsion of a water molecule. The development of efficient methods to construct the N,O-acetal skeleton remains an active area of research due to the inherent instability of these intermediates. organic-chemistry.org
| Reactants | Reagents | Product | Yield |
| 1,3-dihydro-2-benzofuran-1-ol | p-toluenesulfonylamine, Cs₂CO₃, molecular sieves | 1-aminophthalan derivative | Moderate to good |
Table 1: General Scheme for Intramolecular Oxa-Mannich Reaction of 1,3-dihydro-2-benzofuran-1-ols organic-chemistry.org
Electrophilic Substitution and Cyclization Mechanisms
The formation of the 1,3-dihydroisobenzofuran ring system can also be achieved through electrophilic cyclization pathways. These reactions often involve the intramolecular attack of a nucleophilic oxygen atom onto an electrophilically activated carbon. For instance, the synthesis of 1,3-dihydroisobenzofuran compounds can be accomplished from ortho-alkynyl benzyl (B1604629) alcohol precursors using a palladium chloride catalyst and a copper chloride co-catalyst. acs.org
In a related context, electrophilic cyclization of 2-alkynyl anisoles to form benzofuran (B130515) derivatives can be induced by electrophiles like dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF). rsc.org This suggests that a similar strategy could be envisioned for the synthesis of 5-Chloro-1,3-dihydroisobenzofuran-1-ol from a suitably substituted precursor, such as a 4-chloro-2-formylbenzyl derivative. The electrophilicity of the carbonyl carbon would be enhanced by an appropriate Lewis or Brønsted acid, facilitating the intramolecular attack of the hydroxymethyl group's oxygen atom.
Furthermore, studies on the intramolecular cyclization of 5-halo-substituted furanylamides have shown that the presence of a halogen can influence the reaction rate and outcome. nih.gov For example, a 5-halo-substituted furoyl amide cyclized significantly faster than its unsubstituted counterpart. nih.gov This highlights the potential electronic effect of the chlorine atom in the cyclization to form this compound.
Cascade Reactions and Tandem Processes
Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to building molecular complexity in a single synthetic operation. rsc.org These processes involve a sequence of intramolecular reactions where the functionality for the subsequent step is generated in the preceding one.
The synthesis of substituted isobenzofurans can be part of a cascade sequence. For example, a cascade reaction involving a Michael addition followed by an aldol-type cyclization has been used to construct complex heterocyclic systems containing the isobenzofuranone core. nih.gov While a specific cascade leading directly to this compound is not prominently reported, the principles of cascade design are applicable. A hypothetical cascade could involve an initial intermolecular reaction to assemble a key intermediate, which then undergoes a spontaneous or catalyzed cyclization to form the dihydroisobenzofuran ring. For instance, a tandem process for the synthesis of 5-hydroxy hydantoins has been developed, showcasing the power of such sequential reactions. rsc.org
Reactivity Profile of the 1-Hydroxyl Group and Aromatic Chlorine Moiety
The reactivity of this compound is dictated by its two primary functional groups: the benzylic hydroxyl group at the 1-position and the chlorine atom on the aromatic ring.
Nucleophilic Reactivity and Substitution Pathways
The 1-hydroxyl group of this compound is a hemiacetal, or more specifically, a lactol. This functionality imparts significant reactivity. The carbon to which the hydroxyl group is attached is a benzylic and anomeric-like center, making it susceptible to nucleophilic substitution. khanacademy.orgpearson.com
The hydroxyl group itself can act as a nucleophile under certain conditions. However, it is more commonly activated to become a good leaving group, typically by protonation under acidic conditions, which facilitates its departure as a water molecule. nih.gov This generates a resonance-stabilized benzylic carbocation intermediate. This carbocation can then be attacked by a variety of nucleophiles. pearson.comchemistrysteps.com The stability of this carbocation is enhanced by the delocalization of the positive charge into the benzene (B151609) ring. youtube.com
Alternatively, under basic or neutral conditions, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by nucleophiles in an Sₙ2-type reaction. nih.gov The stereochemistry of such reactions at the anomeric center is a subject of detailed study, particularly in carbohydrate chemistry where similar hemiacetal linkages are prevalent. researchgate.net The reactivity of the anomeric hydroxyl group is influenced by stereoelectronic factors like the anomeric and exo-anomeric effects. researchgate.netscience.gov
Studies on highly reactive small molecules like 3,4-dihalo-5-hydroxy-2(5H)-furanones, which also possess a hemiacetal-type hydroxyl group, demonstrate the wide range of nucleophiles that can react at this position, including the formation of ethers and esters. nih.gov
Activation and Cleavage of the Carbon-Chlorine Bond
The carbon-chlorine bond on the aromatic ring is generally strong and less reactive towards nucleophilic substitution compared to alkyl halides. However, its cleavage can be achieved under specific conditions, often involving transition metal catalysis or photoredox catalysis. nih.gov
Aryl chlorides present a challenge for activation due to their strong C(sp²)-Cl bond and high reduction potential. nih.gov However, recent advances in organophotoredox catalysis, using electron-rich N-phenylphenothiazines, have enabled the cleavage of aryl chlorides via photoinduced electron transfer. nih.gov This method has been successfully applied to photocatalytic borylations and phosphonylations of aryl chlorides bearing both electron-withdrawing and electron-donating substituents. nih.gov
Reductive cleavage of aryl chlorides can also be achieved using other methods. For instance, visible light-mediated reductive cleavage of C-O bonds in the presence of aryl halides has been demonstrated, showcasing the potential for selective C-O versus C-Cl bond cleavage. organic-chemistry.org Conversely, methods for the reductive cleavage of inert aryl C-O bonds have also been developed, which could potentially be adapted for C-Cl bond cleavage under different catalytic systems. rsc.orgrsc.orgornl.gov
Derivatization and Functionalization Strategies for this compound
The strategic modification of this compound is crucial for the development of new chemical entities with potential applications in medicinal chemistry and materials science. Derivatization primarily targets the hydroxyl group and the aromatic ring, while also enabling the construction of more complex molecular frameworks.
Modification of the Hydroxyl Functionality
The hydroxyl group at the C1 position of this compound is a prime site for chemical modification, readily undergoing reactions such as esterification and etherification. These transformations are fundamental in altering the compound's physicochemical properties and for creating key intermediates for more complex syntheses.
| Esterification Method | Reagents | Key Features |
| Fischer-Speier | Carboxylic Acid, Strong Acid (e.g., H₂SO₄) | Equilibrium-driven; simple reagents. |
| Steglich | Carboxylic Acid, DCC, DMAP | Mild conditions; suitable for acid-sensitive substrates. |
| Yamaguchi | Carboxylic Acid, 2,4,6-Trichlorobenzoyl Chloride, Et₃N, DMAP | High yields; mild conditions; forms a mixed anhydride (B1165640) intermediate. mdpi.com |
Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is critical to ensure efficient conversion and to minimize side reactions.
Introduction of New Functional Groups on the Aromatic Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups that can significantly modulate the molecule's electronic properties and provide handles for further chemical transformations.
Nitration: The introduction of a nitro group onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net The position of nitration is directed by the existing substituents on the ring. The chloro and the ether oxygen of the furan (B31954) ring are ortho-, para-directing groups. However, the exact regioselectivity would need to be determined experimentally, as steric hindrance can also play a significant role. For more sensitive substrates, milder nitrating agents like nitric acid in acetic anhydride can be employed. researchgate.net
Halogenation: Further halogenation of the aromatic ring can be accomplished using various halogenating agents. mt.com For instance, chlorination can be carried out with chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride. libretexts.org Bromination can be similarly achieved with bromine and a suitable catalyst. The regioselectivity of these reactions is governed by the directing effects of the existing chloro and dihydroisobenzofuran substituents. libretexts.org Visible-light-induced halogenation methods have also emerged as powerful tools, often proceeding under milder conditions with high selectivity. mdpi.com
| Reaction | Reagents | Conditions | Potential Products |
| Nitration | HNO₃, H₂SO₄ | Varies | Isomeric nitro-5-chloro-1,3-dihydroisobenzofuran-1-ols |
| Chlorination | Cl₂, FeCl₃ | Anhydrous | Dichloro-1,3-dihydroisobenzofuran-1-ol isomers |
| Bromination | Br₂, FeBr₃ | Anhydrous | Bromo-chloro-1,3-dihydroisobenzofuran-1-ol isomers |
Formation of Complex Molecular Architectures
This compound serves as a valuable building block for the synthesis of more intricate molecular structures. Its inherent functionalities can be exploited to construct polycyclic and heterocyclic systems. For example, the hydroxyl group can be converted into a suitable leaving group, facilitating intramolecular cyclization reactions to form novel ring systems. Furthermore, the aromatic chloro-substituent can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to append new carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular complexity. The synthesis of Citalopram (B1669093), a well-known antidepressant, is a prime example where this scaffold is elaborated to build a more complex, biologically active molecule.
Stereochemical Control and Diastereoselectivity in Reactions of this compound
The C1 carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Reactions involving this center or adjacent atoms can proceed with varying degrees of stereocontrol, leading to either a mixture of stereoisomers or a single, desired stereoisomer.
The reduction of the precursor, 5-chlorophthalide (a lactone), to form this compound (a lactol) using reducing agents like sodium borohydride (B1222165) or lithium aluminium hydride introduces this stereocenter. While standard reductions often lead to a racemic mixture, the use of chiral reducing agents or catalysts can, in principle, achieve an enantioselective reduction, yielding one enantiomer in excess.
When this compound itself undergoes further reactions, particularly those that create a new stereocenter, the existing stereocenter can influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselectivity. For example, the addition of a nucleophile to the lactol, proceeding through an open-chain aldehyde intermediate, can lead to the formation of two diastereomers. The relative ratio of these diastereomers will depend on the reaction conditions and the nature of the nucleophile and substrate, often governed by principles such as Cram's rule or the Felkin-Anh model, which predict the stereochemical course of nucleophilic additions to chiral carbonyl compounds. Achieving high diastereoselectivity is a key challenge and a significant area of research in the synthesis of complex molecules derived from this scaffold. researchgate.net
Advanced Characterization Techniques in Research
Spectroscopic Methods for Comprehensive Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 5-Chloro-1,3-dihydroisobenzofuran-1-ol, ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic ring, the methylene (B1212753) group, and the unique hemiacetal group.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. libretexts.orglibretexts.org The two protons of the methylene group (CH₂) would likely appear as a pair of doublets (an AB quartet) due to being diastereotopic, located adjacent to a stereocenter. The proton on the hemiacetal carbon (CH-OH) is expected to be a singlet around 5.5-6.5 ppm. oregonstate.eduorganicchemistrydata.org The hydroxyl proton (-OH) would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum would show eight distinct signals, corresponding to the eight carbon atoms in unique electronic environments. oregonstate.edulibretexts.org The carbon of the hemiacetal group (C-1) would be the most downfield of the sp³ carbons, expected in the 95-105 ppm range. organicchemistrydata.orgrsc.orgresearchgate.net The methylene carbon (C-3) would be found further upfield, typically around 65-75 ppm. oregonstate.edulibretexts.org The six aromatic carbons would have signals in the 120-150 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. nih.gov
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign these signals. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C-H framework.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| C1-H | 5.8 - 6.2 | 95 - 105 | s |
| C1-OH | Variable | - | br s |
| C3-H₂ | ~5.2 | 68 - 75 | d, d (AB quartet) |
| C4-H | 7.2 - 7.5 | 125 - 130 | d |
| C5 | - | 130 - 135 | - |
| C6-H | 7.2 - 7.5 | 120 - 125 | dd |
| C7-H | 7.2 - 7.5 | 128 - 132 | d |
| C3a | - | 138 - 142 | - |
| C7a | - | 140 - 145 | - |
| Note: These are predicted values based on typical chemical shifts for the functional groups present. Actual values may vary based on solvent and experimental conditions. "s" denotes singlet, "d" denotes doublet, "dd" denotes doublet of doublets, "br" denotes broad. |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and formula.
MS: In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺). A key feature would be the isotopic pattern for chlorine: two peaks in an approximate 3:1 ratio for the M⁺ and [M+2]⁺ ions, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for alcohols include dehydration (loss of H₂O) and alpha-cleavage. slideshare.netlibretexts.orgyoutube.comlibretexts.org Fragmentation of the dihydroisobenzofuran ring could also lead to characteristic daughter ions.
HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₈H₇ClO₂). This technique is crucial for confirming the elemental composition of a newly synthesized compound.
Predicted Mass Spectrometry Fragmentation
| m/z Value | Identity | Notes |
| 170/172 | [M]⁺ | Molecular ion, showing the characteristic 3:1 isotope pattern for chlorine. |
| 152/154 | [M - H₂O]⁺ | Loss of a water molecule from the hemiacetal. |
| 141/143 | [M - CHO]⁺ | Loss of the formyl radical. |
| 135 | [M - Cl]⁺ | Loss of the chlorine atom. |
| Note: These are predicted fragmentation patterns. The relative intensities would depend on the ionization method and energy. |
IR Spectroscopy: This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show a strong, broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretch of the alcohol group. uobabylon.edu.iqlibretexts.org Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. libretexts.orglibretexts.org A strong C-O stretching vibration for the cyclic ether and alcohol would be visible in the 1050-1250 cm⁻¹ range. libretexts.org The C-Cl stretch would appear at lower wavenumbers, typically between 700-800 cm⁻¹. spectroscopyonline.com Aromatic C=C stretching absorptions would be observed in the 1450-1600 cm⁻¹ region. uobabylon.edu.iqrsc.org
UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about conjugated systems. The chlorinated benzene ring in the molecule constitutes a chromophore that would absorb UV light. The expected absorption maximum (λ_max) would likely be in the 250-280 nm range, typical for substituted benzene rings. nih.gov
Nuclear Quadrupole Resonance (NQR) Spectroscopy: NQR is a solid-state technique highly sensitive to the local electronic environment of quadrupolar nuclei (those with spin I ≥ 1). wikipedia.org The ³⁵Cl and ³⁷Cl isotopes are NQR-active. For this compound in its solid, crystalline form, NQR would provide a precise measurement of the electric field gradient at the chlorine nucleus. du.ac.inmdpi.com This measurement is a unique fingerprint of the compound's crystalline phase and is highly sensitive to the nature of the carbon-chlorine bond and intermolecular interactions. nih.govanilmishra.name It can be used to distinguish between different polymorphs (crystal forms) of the compound. mdpi.com
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. azolifesciences.comyoutube.comuq.edu.au This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. numberanalytics.comcreativebiomart.net For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous data on bond lengths, bond angles, and the precise conformation of the five-membered ring. It would also reveal the absolute configuration of the chiral center at C-1 and detail the intermolecular interactions, such as hydrogen bonding from the hydroxyl group, that dictate the crystal packing.
Chromatographic Techniques for Purification and Analytical Profiling
Chromatography is essential for both the purification of this compound after its synthesis and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for analyzing the purity of non-volatile compounds. Given the polarity of the hemiacetal and the aromatic ring, reversed-phase HPLC would be a suitable method. libretexts.orglibretexts.org In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). fishersci.com The compound would have a characteristic retention time under specific conditions (flow rate, solvent gradient), and the area of its peak would be proportional to its concentration. This allows for accurate quantification of purity.
Gas Chromatography (GC): GC can be used for volatile compounds. However, this compound is a hemiacetal, a functional group that can be thermally labile. nih.govspbu.ru At the high temperatures often used in a GC inlet, the compound could potentially decompose, for example, by eliminating water. spbu.rusepscience.com Therefore, if GC is used, specialized low-temperature injection techniques, such as cool on-column or programmable temperature vaporization (PTV) inlets, would be necessary to avoid thermal degradation and obtain an accurate analytical profile of the intact molecule. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the separation and quantification of this compound, often in the context of analyzing citalopram (B1669093) and its impurities. nih.govmiami.edu Reversed-phase HPLC (RP-HPLC) is the most common modality utilized for this purpose.
Methodologies for the analysis of citalopram and its related compounds, including this compound, are well-documented in pharmacopeias such as the United States Pharmacopeia (USP). These methods are designed to be stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from its degradation products and impurities.
A typical RP-HPLC method involves a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed during the analytical run, is frequently employed to achieve optimal separation of a wide range of compounds with varying polarities. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, typically around 225 nm for citalopram and its related compounds. nih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of Citalopram and Related Compounds
| Parameter | Typical Conditions |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18/C8 |
| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., 0.3% diethylamine, pH 4.7) and an organic phase (e.g., methanol/acetonitrile, 55:45 v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 225 - 240 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 - 20 µL |
Note: This table represents typical conditions found in the literature for the analysis of citalopram and its impurities. Specific retention times for this compound would be determined under the exact method conditions.
The validation of these HPLC methods is performed according to ICH guidelines, ensuring they are linear, accurate, precise, specific, and robust for their intended purpose. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While less common than HPLC for routine quality control of citalopram, GC-MS plays a significant role in the characterization of degradation products and other impurities, especially those that are amenable to gas chromatography.
For the analysis of compounds like this compound, which contains a polar hydroxyl group, derivatization may be necessary to increase its volatility and thermal stability. Silylation is a common derivatization technique used for this purpose. The analysis involves separating the components of a mixture in the gas chromatograph followed by detection and identification by the mass spectrometer. The mass spectrometer provides information about the mass-to-charge ratio of the compound and its fragments, which allows for structural elucidation.
Table 2: General GC-MS Analytical Parameters
| Parameter | General Conditions |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature programmed from a low initial temperature to a high final temperature to elute a range of compounds |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 40-550 |
Note: This table outlines general parameters for GC-MS analysis. The specific fragmentation pattern for this compound would be obtained from experimental analysis.
Column Chromatography and Thin Layer Chromatography (TLC)
Column chromatography and Thin Layer Chromatography (TLC) are fundamental preparative and analytical techniques, respectively, in organic chemistry and are utilized in the context of this compound for purification and reaction monitoring.
Column Chromatography
Column chromatography is a preparative technique used to isolate and purify compounds from a mixture. In the synthesis of this compound, column chromatography would be a critical step to separate the desired product from starting materials, by-products, and other impurities. Silica (B1680970) gel is a commonly used stationary phase for the purification of moderately polar organic compounds.
The choice of eluent (mobile phase) is crucial for achieving good separation. A solvent system is typically selected based on preliminary analysis by TLC. For a compound like this compound, a mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often employed. The polarity of the eluent is optimized to ensure the target compound moves down the column at an appropriate rate, allowing for its separation from other components.
Thin Layer Chromatography (TLC)
TLC is a simple, rapid, and sensitive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, TLC would be used to find the optimal solvent system for column chromatography and to check the purity of the fractions collected from the column.
A TLC plate is coated with a thin layer of a stationary phase, typically silica gel. The sample is spotted onto the plate, which is then placed in a developing chamber containing a shallow pool of the mobile phase. The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. The position of the compounds is visualized, often using a UV lamp if the compounds are UV-active. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions.
Table 3: Typical TLC System for Moderately Polar Organic Compounds
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 coated on aluminum or glass plates |
| Mobile Phase | A mixture of hexane and ethyl acetate (e.g., ratios from 9:1 to 1:1) |
| Visualization | UV light (254 nm) or chemical staining agents |
Note: The specific Rf value for this compound would depend on the exact mobile phase composition and other experimental conditions.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely used to determine optimized molecular geometry and electronic properties. nih.gov
Optimization of Molecular Conformations
The first step in a computational analysis involves finding the most stable three-dimensional arrangement of the atoms, known as the optimized molecular conformation. This process involves calculating the potential energy of various spatial arrangements (conformers) and identifying the structure with the lowest energy. For a molecule with a stereocenter and a flexible hydroxyl group like 5-Chloro-1,3-dihydroisobenzofuran-1-ol, this would involve exploring the different orientations of the hydroxyl group relative to the fused ring system to locate the global energy minimum.
Vibrational Frequency Analysis and Spectral Predictions
Once the optimized geometry is obtained, vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of the synthesized compound. The calculations yield a set of vibrational modes, each corresponding to a specific type of bond stretching, bending, or torsion within the molecule.
Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net From these energies, various chemical reactivity descriptors can be calculated:
| Descriptor | Formula | Description |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating a higher reactivity. |
| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity to accept electrons. |
This table represents standard chemical reactivity descriptors derived from HOMO and LUMO energies, which would be calculated in a typical DFT study.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. asianresassoc.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as around the oxygen and chlorine atoms. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. jchemtech.com
Mechanistic Insights from Computational Modeling of Reaction Pathways
Computational modeling can be used to elucidate the step-by-step mechanism of chemical reactions. For this compound, this could involve studying its formation, for example, from the reduction of 5-chlorophthalide. DFT calculations can identify transition state structures and calculate activation energies for each step, providing a detailed understanding of the reaction's feasibility and kinetics. acs.org
Conformation Analysis and Stereochemical Predictions via Computational Methods
Beyond simple geometry optimization, a detailed conformational analysis explores the energy landscape of the molecule as a function of its rotatable bonds. This is particularly relevant for understanding the behavior of flexible molecules in different environments. mdpi.com For this compound, this would involve mapping the potential energy surface by rotating the C-O bond of the hydroxyl group. Such studies are fundamental for predicting the most stable conformers and understanding how stereochemistry influences the molecule's properties and subsequent reactions.
While detailed research on Citalopram (B1669093) itself exists, the specific computational characterization of its key intermediate, this compound, remains a subject for future investigation. The application of the above-mentioned theoretical methods would provide valuable insights into the physicochemical properties of this important compound.
Applications in Synthetic Organic Chemistry and Chemical Biology Research
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of the chloro and hydroxyl functionalities on the dihydroisobenzofuran core renders 5-Chloro-1,3-dihydroisobenzofuran-1-ol a critical intermediate in the synthesis of more elaborate molecules. asianpubs.org Its ability to undergo various chemical transformations allows for the introduction of diverse functional groups and the extension of its molecular framework.
One of the most significant applications of this compound and its derivatives is in the synthesis of pharmaceuticals. nih.gov The chlorine atom, in particular, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. chemrxiv.org
A prime example of its role as a precursor is in the synthesis of the well-known antidepressant, citalopram (B1669093). asianpubs.orgpatsnap.com In several synthetic routes to citalopram, a derivative of this compound serves as a key intermediate. asianpubs.orgnih.gov For instance, 1-(4-fluorophenyl)-1,3-dihydro-5-chloroisobenzofuran is a direct precursor that undergoes cyanation and subsequent alkylation to yield citalopram. asianpubs.org The synthesis of this crucial intermediate often starts from 5-bromophthalide, which is then converted through a series of reactions including Grignard reactions and cyclization. asianpubs.org The presence of the chloro group is integral to the final structure of related pharmacologically active compounds.
The versatility of the isobenzofuranone core, from which this compound is derived, is further highlighted by its presence in a variety of bioactive molecules with activities such as antifungal, anti-platelet, and anticonvulsant properties. nih.gov This underscores the importance of chloro-substituted isobenzofuran (B1246724) derivatives as building blocks in medicinal chemistry. csmres.co.ukresearchgate.netresearchgate.net
Table 1: Synthesis of Citalopram Intermediate
| Starting Material | Key Intermediate | Target Compound | Reference |
| 5-Bromophthalide | 1-(4-fluorophenyl)-1,3-dihydro-5-chloroisobenzofuran | Citalopram | asianpubs.org |
| 5-Cyanophthalide | 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | Citalopram | nih.gov |
The reactivity of this compound and its analogs extends to the synthesis of a variety of other heterocyclic systems. nih.govmdpi.com Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring.
Research has demonstrated the use of a derivative, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid, as a starting material for the synthesis of novel 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. nih.gov This multi-step synthesis involves the conversion of the carboxylic acid to a carbohydrazide, followed by reaction with isothiocyanates and subsequent cyclization to form the triazole ring. nih.gov This highlights the utility of the isobenzofuran scaffold in constructing more complex heterocyclic structures with potential biological activities.
Development of Novel Materials and Probes Incorporating the Dihydroisobenzofuran Core
The 1,3-dihydroisobenzofuran scaffold is a valuable building block in the creation of innovative materials and chemical probes due to its distinct structural and reactive characteristics. While research specifically detailing the applications of this compound is nascent, the broader class of dihydroisobenzofuran derivatives has demonstrated significant potential in these areas. The inherent reactivity of this heterocyclic system, coupled with the electronic modifications imparted by the chloro-substituent, positions this compound as a promising candidate for further exploration in materials science and chemical biology.
Fluorescent Probes
The development of fluorescent probes for the detection of various analytes is a significant area of research. The 1,3-dihydroisobenzofuran core has been identified as a key component in the design of new fluorescent materials. For instance, certain 1,3-dihydroisobenzofuran compounds can react with benzaldehydes to yield novel materials exhibiting fluorescence. google.com This suggests a potential pathway for this compound to be utilized in the synthesis of "turn-on" fluorescent probes. The chloro- and hydroxyl- groups on the molecule can be strategically functionalized to modulate the electronic properties of the resulting fluorophore and to introduce specific recognition sites for target analytes.
Advanced Materials through Polymerization
The dihydroisobenzofuran moiety can also be incorporated into polymeric structures to create advanced materials with unique properties. The ability of 1,3-dihydroisobenzofuran compounds to participate in Diels-Alder reactions opens up avenues for the synthesis of complex, multi-cyclic polymer architectures. google.com The presence of the chloro-substituent in this compound can influence the reactivity of the diene system and the properties of the resulting polymers, potentially leading to materials with enhanced thermal stability, flame retardancy, or specific optical characteristics.
Research Findings on Dihydroisobenzofuran Derivatives
Research into the broader family of dihydroisobenzofuran derivatives provides a strong foundation for predicting the utility of this compound. The 2,3-dihydrobenzofuran (B1216630) heterocyclic systems, which are structurally related to dihydroisobenzofurans, are found in numerous biologically active natural products and pharmaceuticals. researchgate.net This underscores the significance of this structural class in interacting with biological systems, a key feature for the development of chemical probes.
The following table summarizes the key reactive features of the 1,3-dihydroisobenzofuran core and the potential influence of the substituents present in this compound, which are pertinent to the development of novel materials and probes.
| Reactive Feature of 1,3-Dihydroisobenzofuran Core | Potential Influence of Substituents in this compound | Potential Application |
| Reaction with Aldehydes | The chloro-substituent can modulate the electron density of the aromatic ring, potentially affecting the fluorescence quantum yield of the resulting material. The hydroxyl group offers a site for further functionalization. | Development of fluorescent probes for specific analytes. |
| Diels-Alder Reactivity | The chloro-group may alter the dienophilic or dienic character of the molecule, influencing the kinetics and stereoselectivity of the cycloaddition. | Synthesis of novel polymers and complex organic molecules with tailored properties. |
| Functional Group Transformation | The hydroxyl group can be converted into other functional groups, allowing for the attachment of the dihydroisobenzofuran core to other molecules or surfaces. | Creation of functionalized materials and bioconjugates. |
Further research into the specific reactivity and properties of this compound is necessary to fully realize its potential in the development of novel materials and chemical probes.
Future Directions and Emerging Research Areas
Innovations in Stereoselective and Enantioselective Synthesis
The control of stereochemistry is a paramount goal in modern organic synthesis, as the spatial arrangement of atoms dictates the biological activity and material properties of a molecule. For derivatives of 1,3-dihydroisobenzofuran, significant progress is being made in developing methods that yield specific stereoisomers.
Recent research has demonstrated the completely stereoselective synthesis of related sulfonated 1,3-dihydroisobenzofurans through oxidant-free radical multicomponent reactions. nih.gov These methods can generate structurally diverse products with complete control over the geometry of the newly formed double bonds. nih.gov Another established approach for achieving cis-stereoselectivity in 1,3-disubstituted 1,3-dihydroisobenzofurans utilizes arenechromium tricarbonyl methodology. ox.ac.uk
The next frontier for 5-Chloro-1,3-dihydroisobenzofuran-1-ol involves the development of enantioselective syntheses to access single enantiomers. This is crucial for pharmaceutical applications where often only one enantiomer is biologically active. Emerging strategies in the broader field of asymmetric synthesis, such as those employing chiral phosphoric acids or gold-based catalysts, offer promising pathways. nih.govnih.gov For instance, the enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved using an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. nih.gov Similarly, highly enantioselective syntheses of helicenes have been developed using gold catalysis with chiral phosphonite ligands. nih.gov Adapting these modern catalytic systems could allow for the production of enantiopure this compound, opening new avenues for its use in chiral chemistry.
Advanced Mechanistic Investigations using Multidisciplinary Approaches
A deep understanding of reaction mechanisms is critical for optimizing synthetic routes, improving yields, and controlling selectivity. Future research will increasingly employ a combination of experimental and computational techniques to unravel the complex pathways involved in the formation and reaction of this compound.
Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor reactions in real-time, identifying transient intermediates and determining reaction kinetics. Isotope labeling studies can pinpoint which bonds are broken and formed during a reaction, providing definitive evidence for proposed mechanisms. For example, in palladium-catalyzed cyclization reactions used to form the 1,3-dihydroisobenzofuran core, mechanistic studies are essential to understand the roles of the catalyst, co-catalyst, and solvent. google.com
Computational chemistry, particularly Density Functional Theory (DFT), will play a vital role in complementing experimental work. DFT calculations can be used to model reaction energy profiles, visualize transition state structures, and predict the stereochemical outcomes of reactions. This synergy between experimental and computational approaches will accelerate the development of more efficient and selective synthetic methods.
Exploration of Novel Catalytic Systems for Efficiency and Selectivity
The synthesis of the 1,3-dihydroisobenzofuran scaffold is evolving from classical methods to more sophisticated catalytic approaches that offer milder reaction conditions, higher efficiency, and better atom economy.
Palladium catalysis has been effectively used for the synthesis of 1,3-dihydroisobenzofuran compounds from o-alkynyl benzyl (B1604629) alcohol precursors. google.com This method benefits from mild conditions and provides a route to novel chlorinated derivatives. google.com Beyond palladium, other transition metals are being explored. Gold-catalyzed intramolecular alkyne hydroarylation represents a powerful tool for constructing complex polycyclic aromatic systems and could be adapted for the synthesis of specialized isobenzofuran (B1246724) derivatives. nih.gov
In addition to metal-based catalysts, organocatalysis is emerging as a powerful, environmentally friendly alternative. Chiral organocatalysts have been successfully used in the enantioselective synthesis of various heterocyclic compounds, offering a metal-free approach to producing chiral molecules. nih.gov The development of novel catalytic systems, whether metal-based, organocatalytic, or biocatalytic, will be a central theme in future research, aiming for more sustainable and selective syntheses of this compound and its analogs.
| Catalytic System | Key Features | Potential Application for this compound | Reference |
|---|---|---|---|
| Palladium Chloride / Copper Chloride | Mild reaction conditions, good atom economy, high yield. | Efficient cyclization of precursors to form the core dihydroisobenzofuran ring. | google.com |
| Gold-based Catalysts (with chiral ligands) | High enantioselectivity, good regioselectivity for hydroarylation reactions. | Asymmetric synthesis to produce specific enantiomers of the target compound. | nih.gov |
| Chiral Phosphoric Acids (Organocatalysis) | Metal-free, high enantioselectivity in reactions like intramolecular aza-Michael additions. | Enantioselective synthesis of derivatives for biological evaluation. | nih.gov |
| Arenechromium Tricarbonyl | High stereoselectivity for producing cis-disubstituted products. | Diastereoselective synthesis of substituted analogs. | ox.ac.uk |
Expansion into New Areas of Chemical Biology and Materials Science
While the 1,3-dihydroisobenzofuran core is a known intermediate in the synthesis of pharmaceuticals like Citalopram (B1669093), the potential applications of this compound itself remain largely unexplored. nih.gov Future research is poised to investigate its utility in the fields of chemical biology and materials science.
In chemical biology, the compound could serve as a scaffold for the development of new bioactive molecules. The chlorine substituent provides a handle for further chemical modification, allowing for the creation of libraries of derivatives to be screened for various biological activities. For example, related 1,3-dihydroisobenzofuran structures have been incorporated into triazole derivatives and tested for antimicrobial properties. nih.gov Similar strategies could be applied to this compound to explore its potential as an antibacterial, antifungal, or antiviral agent.
In materials science, the aromatic and heterocyclic nature of the molecule suggests potential use as a building block for functional organic materials. Derivatives could be designed to have specific photophysical properties, such as fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or chemical sensors. google.com The rigid core structure could also be incorporated into polymers to create materials with enhanced thermal stability or specific optical properties.
Computational Design and Prediction of Novel this compound Derivatives with Enhanced Properties
Computational chemistry is becoming an indispensable tool for the rational design of new molecules with desired properties, reducing the need for time-consuming and expensive trial-and-error synthesis. Future work on this compound will heavily leverage computational modeling to accelerate discovery.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or material properties of novel derivatives. These models use statistical methods to correlate chemical structure with observed effects, guiding the design of more potent or effective compounds. The development of predictive computational models can greatly streamline the screening of new substrates and catalysts for desired stereoselective outcomes. escholarship.org
Q & A
What are the optimal synthetic pathways for 5-Chloro-1,3-dihydroisobenzofuran-1-ol, and how can reaction parameters be systematically varied to improve yield?
Basic Research Question
Methodological Answer:
Synthesis of halogenated isobenzofuran derivatives often involves cyclization of chlorinated precursors. For example, Friedel-Crafts alkylation or acid-catalyzed ring closure (e.g., using H₂SO₄) can be adapted from protocols for pyrazole-fused heterocycles (). Key parameters to optimize include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution.
- Solvent polarity : Aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Temperature control : Gradual heating (60–80°C) to avoid side reactions.
Systematic optimization via Design of Experiments (DoE) with response surface methodology is recommended. Post-synthesis, validate purity via HPLC and structural integrity via ¹H/¹³C NMR .
How can computational chemistry predict the stability and reactivity of this compound under varying pH conditions?
Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) calculations can model the compound’s electronic environment, focusing on:
- Electrostatic potential maps : To identify nucleophilic/electrophilic sites influenced by the chloro-substituent.
- pKa prediction : Using software like COSMO-RS to assess protonation states in aqueous solutions.
- Degradation pathways : Molecular dynamics simulations under acidic/basic conditions (e.g., mimicking physiological pH).
Comparisons with experimental UV-Vis or NMR stability studies (e.g., tracking hydrolysis products) validate computational predictions. Reference protocols from luminescent Eu³⁺ complex studies () can guide ligand stability analysis .
Which spectroscopic and crystallographic techniques provide reliable structural confirmation of this compound?
Basic Research Question
Methodological Answer:
- Multinuclear NMR : ¹H/¹³C NMR to confirm ring conformation and substituent positions. DEPT-135 distinguishes CH₃/CH₂/CH groups.
- X-ray crystallography : Single-crystal XRD resolves absolute configuration, as demonstrated for fluorinated benzoxaboroles (). For low-solubility derivatives, microcrystal electron diffraction (MicroED) is viable.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Thermal stability can be assessed via DSC/TGA, as applied to similar benzimidazolone derivatives ( ) .
How can researchers resolve contradictions in reported crystallographic data for halogenated isobenzofuran derivatives?
Advanced Research Question
Methodological Answer:
Contradictions often arise from polymorphism or solvent-inclusion effects. Strategies include:
- Variable-temperature XRD : To identify temperature-dependent phase transitions.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, halogen bonding) influencing packing.
- CCDC database cross-referencing : Compare with structurally analogous compounds (e.g., 3-(1,3-benzodioxol-5-yl)isobenzofuranone, ).
Reproducibility requires strict control of crystallization conditions (solvent, cooling rate). Conflicting data should be re-evaluated using high-resolution synchrotron XRD .
What methodologies are employed to study the compound’s potential as a ligand in transition metal complexes for luminescent materials?
Advanced Research Question
Methodological Answer:
- Ligand design : Modify the dihydrofuran ring’s electron-donating capacity by substituting the chloro group.
- Coordination studies : UV-Vis titration and ESI-MS monitor metal-ligand binding (e.g., with Eu³⁺ or Tb³⁺, as in ).
- Luminescence assays : Measure quantum yields and lifetimes of resultant complexes. Compare with β-diketonate ligands (e.g., Hcbtfa in ).
- Theoretical modeling : TD-DFT calculates excited-state energy transfer mechanisms.
Such approaches are critical for developing sensors or OLED materials .
How does the electronic environment of the chloro-substituent influence reactivity in nucleophilic substitution reactions?
Basic Research Question
Methodological Answer:
- Hammett constants : Quantify electron-withdrawing effects of Cl on the isobenzofuran ring.
- Kinetic studies : Monitor SNAr (nucleophilic aromatic substitution) rates with varying nucleophiles (e.g., amines, alkoxides).
- DFT calculations : Map LUMO distribution to predict reactive sites.
Experimental data can be cross-referenced with analogous pyrazole-carbaldehyde reactions (), where chloro groups direct regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
